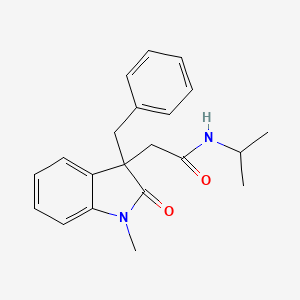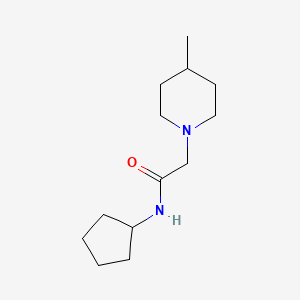![molecular formula C18H26N2O2 B5408253 1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-N-phenyl-3-piperidinamine](/img/structure/B5408253.png)
1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-N-phenyl-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-N-phenyl-3-piperidinamine, also known as LY2940094, is a small molecule drug that has been developed as a potential treatment for various diseases such as cancer, Alzheimer's disease, and schizophrenia.
Mécanisme D'action
1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-N-phenyl-3-piperidinamine acts as a selective inhibitor of the PI3K/Akt/mTOR signaling pathway, which is involved in various cellular processes such as cell growth, proliferation, and survival. By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells and reduce the accumulation of beta-amyloid plaques in Alzheimer's disease. In addition, this compound can modulate dopamine neurotransmission in the brain, which may contribute to its therapeutic effects in schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors). In Alzheimer's disease research, this compound can reduce the levels of beta-amyloid plaques and improve cognitive function in animal models. In schizophrenia research, this compound can modulate dopamine neurotransmission and improve cognitive function and reduce symptoms in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-N-phenyl-3-piperidinamine has several advantages for lab experiments, including its high selectivity and potency for the PI3K/Akt/mTOR signaling pathway, as well as its ability to induce apoptosis in cancer cells and reduce beta-amyloid plaques in Alzheimer's disease. However, this compound also has some limitations, such as its poor solubility in water and its potential toxicity in high doses.
Orientations Futures
There are several future directions for the research and development of 1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-N-phenyl-3-piperidinamine. In cancer research, further studies are needed to determine the optimal dosing and administration schedule of this compound, as well as its potential synergy with other anticancer agents. In Alzheimer's disease research, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, as well as its potential to modify the course of the disease. In schizophrenia research, further studies are needed to elucidate the mechanisms of action of this compound and to evaluate its potential as a novel treatment for the disease. Overall, this compound represents a promising drug candidate for the treatment of various diseases, and further research is needed to fully explore its therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-N-phenyl-3-piperidinamine involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting material is cyclobutylmethylamine, which is reacted with paraformaldehyde and formic acid to form the methoxymethylcyclobutylamine intermediate. This intermediate is then treated with phosgene and triethylamine to form the corresponding isocyanate, which is subsequently reacted with N-phenylpiperidine to yield this compound.
Applications De Recherche Scientifique
1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-N-phenyl-3-piperidinamine has been extensively studied for its potential therapeutic effects in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. In Alzheimer's disease research, this compound has been found to reduce the accumulation of beta-amyloid plaques, which are associated with the pathology of the disease. In schizophrenia research, this compound has been shown to improve cognitive function and reduce symptoms in animal models.
Propriétés
IUPAC Name |
(3-anilinopiperidin-1-yl)-[1-(methoxymethyl)cyclobutyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-22-14-18(10-6-11-18)17(21)20-12-5-9-16(13-20)19-15-7-3-2-4-8-15/h2-4,7-8,16,19H,5-6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXFTBMLAHNICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC1)C(=O)N2CCCC(C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(3-ethoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5408170.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(4-ethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5408187.png)
![2-cyclopentyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5408191.png)
![1-acetyl-N-{4-[(allylamino)sulfonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5408194.png)

![3,3,3-trifluoro-N-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)propanamide](/img/structure/B5408204.png)
![4-{[(4-methylpyridin-2-yl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5408207.png)
![2-(2-fluoro-5-methoxyphenyl)-4-{[3-(methoxymethyl)pyrrolidin-1-yl]methyl}-5-methyl-1,3-oxazole](/img/structure/B5408219.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine](/img/structure/B5408220.png)
![7-(2-chlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5408222.png)
![4-(2-{[(5-phenyl-2-furyl)methyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B5408250.png)
![N~1~,N~1~-diethyl-N~4~-[4-(4-morpholinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5408258.png)
![1-[(dimethylamino)sulfonyl]-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5408260.png)

